

# Spectroscopic Analysis of trans-Cinnamaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: *3-Phenyl-2-propenal*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-cinnamaldehyde, a key flavoring agent and fragrance material. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for trans-cinnamaldehyde are presented below.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of trans-cinnamaldehyde exhibits characteristic signals for its aromatic, vinylic, and aldehydic protons. The data presented here was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic H	9.69	Doublet (d)	7.8
Vinylic H (adjacent to C=O)	6.69	Doublet of Doublets (dd)	16.0, 7.8
Vinylic H (adjacent to phenyl)	7.49	Doublet (d)	16.0
Aromatic H	7.38 - 7.60	Multiplet (m)	-

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the trans-cinnamaldehyde molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O (Aldehyde)	193.6
CH=CH ( $\beta$ -carbon)	152.6
Aromatic C (quaternary)	134.2
Aromatic CH	131.2
Aromatic CH	129.1
Aromatic CH	128.6
CH=CH ( $\alpha$ -carbon)	128.4

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of trans-cinnamaldehyde shows characteristic absorption bands for its carbonyl, carbon-carbon double bond, and aromatic functionalities.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3060 - 3027	Medium
Aldehydic C-H Stretch	2818	Medium
C=O Stretch (Aldehyde)	1648 - 1746	Strong
C=C Stretch (Alkene)	1627	Strong
Aromatic C=C Stretch	1463 - 1627	Variable
Aromatic C-H Bending	1160	Strong

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of trans-cinnamaldehyde provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
132	74.8	[M] <sup>+</sup> (Molecular Ion)
131	100.0	[M-H] <sup>+</sup> (Base Peak)
103	54.5	[M-CHO] <sup>+</sup>
77	35.7	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	21.2	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of trans-cinnamaldehyde is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry vial.  
[1]
- The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.[1]
- The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.[1]

#### Data Acquisition:

- The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
- The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[1]
- For  $^1\text{H}$  NMR, the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a higher number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[2]

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Film Method):

- Since trans-cinnamaldehyde is a liquid at room temperature, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).
- A drop of the neat liquid is placed between two salt plates, which are then gently pressed together to form a thin, uniform film.
- Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[3][4] For the thin solid film method, a small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.[5]

#### Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The prepared sample (thin film, mull, or pellet) is placed in the sample holder of the FT-IR spectrometer.
- The IR spectrum is then recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . The instrument measures the absorption of infrared radiation at different frequencies.[6]

## Mass Spectrometry (Electron Ionization - EI)

#### Sample Introduction:

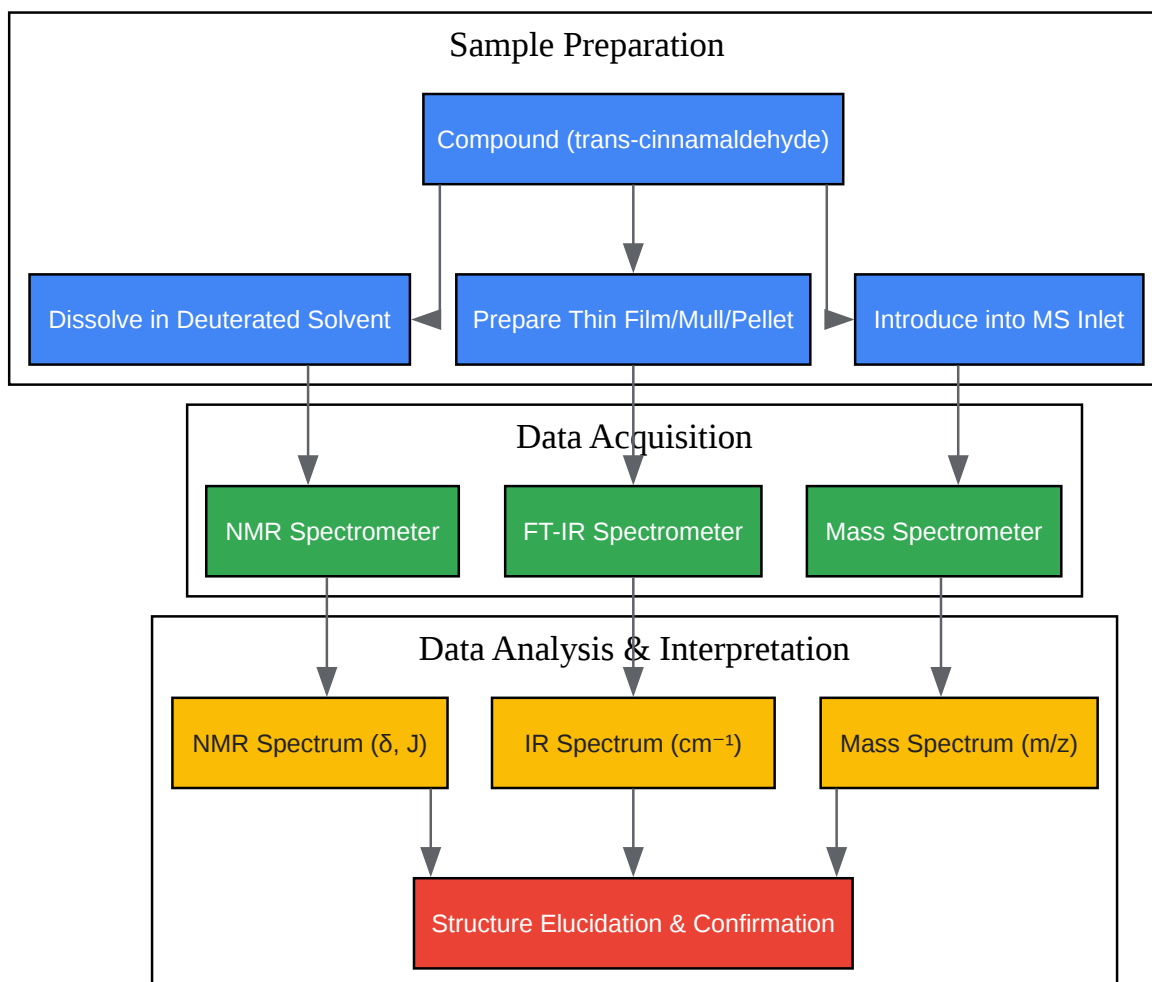
- A small amount of the trans-cinnamaldehyde sample is introduced into the mass spectrometer. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).[7]

#### Ionization and Analysis:

- In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion ( $[M]^+$ ).[8][9]
- The high energy of the electron beam also causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[7][8]
- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).[8][10]
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[8][10]
- A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.[8][9]

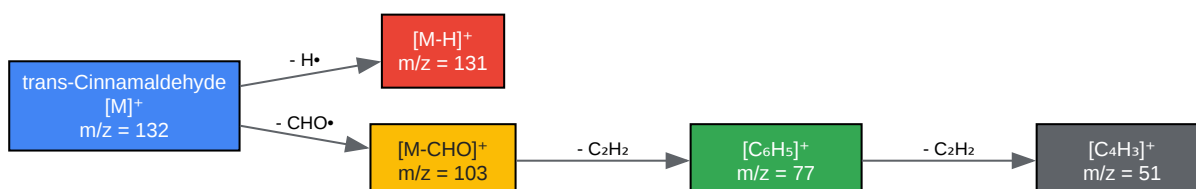
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation pathway of trans-cinnamaldehyde.



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Caption: General workflow for spectroscopic analysis of an organic compound.



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Caption: Key fragmentation pathways of trans-cinnamaldehyde in EI-MS.

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